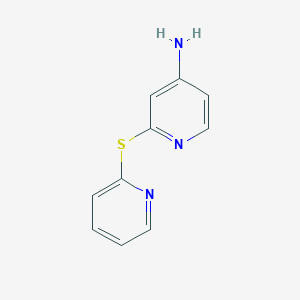

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-pyridin-2-ylsulfanylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQHRLWKOVLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary:

A commonly reported method involves nucleophilic aromatic substitution (S_NAr) between a halogenated pyridine and a pyridin-2-thiol, followed by amination.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-chloro-4-nitropyridine, pyridine-2-thiol, base (K₂CO₃), DMF, 80–100 °C | S_NAr to form 2-(pyridin-2-ylsulfanyl)-4-nitropyridine |

| 2 | Reducing agent (Fe/HCl, SnCl₂, or catalytic hydrogenation), ethanol or acetic acid | Reduction of nitro group to amine, yielding 2-(pyridin-2-ylsulfanyl)pyridin-4-amine |

- The initial S_NAr step requires a strong base and elevated temperature to facilitate the coupling.

- The reduction step is flexible; iron powder in HCl or catalytic hydrogenation (Pd/C, H₂) are standard choices.

- Purification is typically performed via silica gel chromatography or recrystallization.

- S_NAr step: 70–85%

- Reduction step: 60–80%

- Overall: 40–68% (depending on workup and purification)

Method Summary:

Transition metal-catalyzed C–S bond formation is an alternative, especially for challenging substrates.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-bromo-4-aminopyridine, pyridine-2-thiol, Pd₂(dba)₃ (catalyst), XantPhos (ligand), t-BuONa (base), toluene, 110 °C | Palladium-catalyzed C–S coupling to yield the target compound |

- This method provides high selectivity and functional group tolerance.

- XantPhos and Pd₂(dba)₃ are commonly used for efficient C–S bond formation.

- The reaction is typically performed under an inert atmosphere (N₂ or Ar).

- 65–90% after chromatographic purification

Method Summary:

Some synthetic routes utilize reductive amination or cyclization of pyridine derivatives to construct the core skeleton, followed by sulfanyl functionalization.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Substituted pyridine-2-carbaldehyde, pyridin-4-amine, acid catalyst (TosOH), MeOH, 70 °C | Condensation to form imine intermediate |

| 2 | 2-isocyano-2,4,4-trimethylpentane, continued heating | Multicomponent reaction to introduce sulfanyl group |

| 3 | Purification by extraction and chromatography | Isolation of the final product |

- This approach allows for modular introduction of substituents.

- The reaction sequence may require optimization for specific substituents.

- 40–60% for the final product, depending on the efficiency of each step

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfanyl Coupling | 2-chloro-4-nitropyridine, pyridine-2-thiol, K₂CO₃ | 40–68% | Simple, scalable, cost-effective | Moderate selectivity, requires reduction step |

| Transition Metal-Catalyzed | 2-bromo-4-aminopyridine, pyridine-2-thiol, Pd₂(dba)₃, XantPhos | 65–90% | High selectivity, functional group tolerance | Expensive catalysts, inert atmosphere required |

| Reductive Amination/Cyclization | Pyridine-2-carbaldehyde, pyridin-4-amine, TosOH | 40–60% | Modular, flexible | Multiple steps, moderate yield |

Research Findings and Optimization Strategies

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance S_NAr efficiency, while toluene is preferred for transition metal-catalyzed couplings.

- Base Selection: Potassium carbonate is effective for S_NAr, while t-BuONa is optimal for palladium-catalyzed reactions.

- Catalyst Loading: Lower catalyst loading can be achieved with optimized ligand systems (e.g., XantPhos), reducing costs in large-scale synthesis.

- Purification: Silica gel chromatography remains the standard for isolating pure product, though recrystallization may be used for scale-up.

Chemical Reactions Analysis

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like Pd/C and hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Antifibrotic Activity

One of the notable applications of compounds related to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is their antifibrotic properties. Research indicates that pyrimidine derivatives, which share structural similarities with this compound, exhibit significant anti-fibrotic activities. For instance, a study synthesized novel pyrimidine derivatives that demonstrated better anti-fibrotic effects than established drugs like Pirfenidone. The compounds effectively inhibited collagen expression in hepatic stellate cells, suggesting their potential as novel antifibrotic agents .

Antimicrobial and Antiviral Properties

Compounds with similar pyridine and pyrimidine scaffolds have been reported to possess antimicrobial and antiviral activities. The incorporation of the pyridine moiety often enhances the biological activity of these compounds, making them candidates for further development in treating infections and viral diseases .

Cancer Treatment

Research has also highlighted the potential of pyridine derivatives as anticancer agents. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and survival pathways, although specific studies focusing on this compound are still limited.

Chemodivergent Synthesis

Recent advancements in synthetic methodologies have allowed for the efficient production of N-(pyridin-2-yl)amides and related compounds from α-bromoketones and 2-aminopyridines. This metal-free method promotes sustainability in organic synthesis by reducing the need for harsh reagents and conditions . Such methodologies can potentially be adapted for synthesizing this compound derivatives, facilitating further exploration of their properties.

Structural Modifications

The ability to modify the pyridine ring through various substituents has been explored extensively. Substituents can significantly influence the biological activity and solubility of the resulting compounds, which is crucial for drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and related compounds:

Key Comparative Insights

Electronic and Reactivity Differences

- Sulfanyl vs. This difference impacts electronic distribution and reactivity in catalytic or medicinal applications.

- Heterocyclic Core : Pyridine-pyridine (target) vs. pyrimidine (e.g., ) or fused systems (e.g., ): Pyrimidine-containing compounds exhibit altered aromaticity and hydrogen-bonding capabilities, influencing their interactions with biological targets like kinases.

Physicochemical Properties

- Lipophilicity : The difluoromethyl group in increases lipophilicity (logP ≈ 1.2) compared to the sulfanyl-linked compound (estimated logP ≈ 0.8), affecting membrane permeability.

- Steric Effects : Bulky substituents (e.g., trichlorophenyl in ) reduce solubility and accessibility to active sites, whereas the target compound’s compact structure may enhance bioavailability.

Biological Activity

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a compound featuring a pyridine core with a sulfanyl group, which is believed to influence its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse sources and recent research findings.

The biological activity of this compound is closely linked to its interaction with specific molecular targets. The compound is hypothesized to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting these kinases, the compound may effectively impede cell proliferation, making it a candidate for cancer treatment .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The presence of the sulfanyl group in the compound may enhance its antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess such characteristics .

Case Studies

- Inhibition of CDKs : A study focused on substituted pyridines found that certain derivatives effectively inhibited CDK4, leading to reduced proliferation in cancer cell lines. This establishes a potential pathway for this compound's anticancer effects .

- Antimicrobial Testing : In vitro testing revealed that compounds with similar structures exhibited bactericidal effects against resistant strains like MRSA. The mechanism involved disruption of bacterial cell wall synthesis .

Summary of Biological Activities

Q & A

Basic Research Question

- ¹H NMR : The sulfanyl group’s electron-withdrawing effect deshields adjacent protons. For example, protons on the pyridine ring adjacent to the sulfanyl group exhibit downfield shifts (δ 8.2–8.5 ppm). In contrast, protons near the amine group resonate upfield (δ 6.5–7.0 ppm).

- ¹³C NMR : The sulfur atom induces distinct chemical shifts for carbons directly bonded to it (δ 120–130 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Fragmentation patterns reveal characteristic losses (e.g., –SH or –NH₂ groups) .

What crystallographic strategies are effective for resolving weak intermolecular interactions in this compound derivatives?

Advanced Research Question

Weak π-π stacking or van der Waals interactions (e.g., face-to-face pyridine ring arrangements with distances of 3.7–3.9 Å) require:

- High-resolution X-ray diffraction : Use MoKα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Siemens P4) to collect data at low temperatures (100 K) to minimize thermal motion .

- Data refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Spherical harmonic functions (e.g., real spherical harmonics up to 8th order) correct absorption anisotropy .

- Validation tools : Check for voids using PLATON and validate hydrogen bonding with Mercury .

How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?

Advanced Research Question

SAR studies should focus on:

- Sulfanyl group modification : Replace the pyridin-2-ylsulfanyl group with alkylsulfanyl (e.g., methylsulfanyl) or aryl groups to modulate lipophilicity and binding affinity.

- Amine substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-amine position to enhance hydrogen bonding with target proteins.

- Biological assays : Use in vitro models (e.g., enzyme inhibition assays) to correlate structural changes with activity. For example, analogs with bulkier substituents show reduced cellular permeability but increased target specificity .

What methodologies resolve contradictions in solubility and stability data for sulfanyl-pyridine derivatives?

Advanced Research Question

Discrepancies arise from solvent polarity, pH, or measurement techniques. Mitigation strategies include:

- Standardized protocols : Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectroscopy at λmax (260–280 nm for pyridines).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions often hydrolyze sulfanyl groups, while basic conditions stabilize the amine .

- Data cross-validation : Compare results from differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity .

How can computational chemistry predict the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to evaluate frontier molecular orbitals (FMOs). A smaller HOMO-LUMO gap (<4 eV) indicates higher reactivity.

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to predict binding modes. Sulfur’s lone pairs often coordinate with metals, facilitating cross-coupling reactions .

- Kinetic modeling : Use Gaussian or ORCA to compute activation energies for proposed reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.